2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
Description
2-Chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound featuring an imidazo-pyridine core with a chlorine substituent at position 2 and two hydrochloride counterions. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrochloride salt form.
Properties
Molecular Formula |
C6H10Cl3N3 |
|---|---|
Molecular Weight |
230.5 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8ClN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H |
InChI Key |
DDXJYJYQQHLYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N2)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water and heating the mixture to reflux for several hours . The resulting compound can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting the central nervous system, cardiovascular system, and as anti-inflammatory agents.
Biological Research: The compound is studied for its potential as a GABA_A receptor agonist and its role in modulating various cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets such as GABA_A receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to various pharmacological effects . The compound may also interact with other enzymes and receptors, influencing different biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Imidazo-Pyridine Core
The position and nature of substituents significantly influence the reactivity, solubility, and biological activity of imidazo-pyridine derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Chlorine vs. This difference may affect receptor binding in bioactive contexts.
- Salt Forms : The dihydrochloride salt (target and ) improves aqueous solubility compared to neutral analogs like the 2-methyl derivative .
Biological Activity
2-Chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a compound that belongs to the class of imidazopyridines. This class is characterized by a fused imidazole and pyridine ring structure, which contributes to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in the field of pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₆H₈Cl₂N₃
- Molecular Weight : 221.06 g/mol
- CAS Number : 2803862-99-7
The compound features a chlorine atom at the 2-position and a dihydrochloride form that enhances its solubility in aqueous solutions.
Research indicates that compounds within the imidazopyridine class can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, studies have shown that this compound may act as an inhibitor of certain enzymes related to inflammatory processes and cancer cell proliferation.
In Vitro Studies
A study published in Pharmaceuticals examined the structure-activity relationship (SAR) of tetrahydroimidazo[4,5-c]pyridine-based inhibitors. This research highlighted the compound's ability to inhibit Porphyromonas gingivalis glutaminyl cyclase (PgQC), an enzyme implicated in periodontal disease. The findings suggested that modifications to the compound's structure could enhance its inhibitory potency (Table 1) .
| Compound | Activity | Modification |
|---|---|---|
| Base Compound | Moderate Inhibition | - |
| N-benzyl derivative | Significant Improvement | Addition of benzyl group |
| Meta-chloro substitution | Enhanced Activity | Chlorine at meta position |
In Vivo Studies
Limited in vivo studies are available for this specific compound. However, related compounds have demonstrated anti-inflammatory and anti-tumor activities in animal models. For instance, imidazopyridines have been associated with reduced tumor growth rates and lower inflammation markers in preclinical trials.
Case Studies
- Anti-Cancer Activity : A case study involving a related imidazopyridine showed promising results in reducing tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Anti-Inflammatory Effects : Another study reported that a structurally similar compound exhibited significant reductions in pro-inflammatory cytokines in models of acute inflammation.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9973)
- Blood-Brain Barrier Penetration : Moderate probability (0.8921)
Safety Profile
Preliminary toxicological assessments indicate that the compound is not classified as carcinogenic or mutagenic based on Ames tests . However, further studies are needed to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
